2,3,4-Trifluoro-6-iodobenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

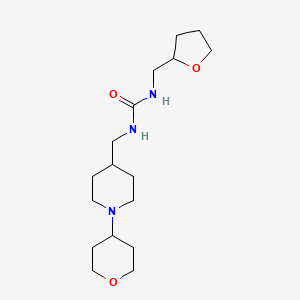

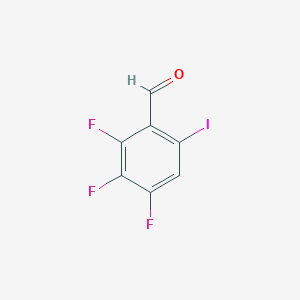

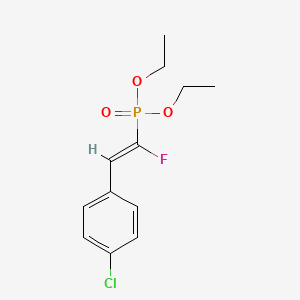

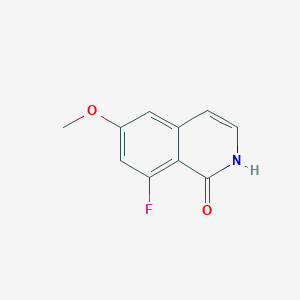

2,3,4-Trifluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H2F3IO . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three fluorine atoms, one iodine atom, and an aldehyde group attached to it . The InChI code for this compound is 1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 250.3±40.0 °C, and its density is predicted to be 2.105±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

- Catalyst Precursors for Heck and Suzuki Reactions : A study by Rocaboy & Gladysz (2003) detailed the synthesis of thermomorphic fluorous imine and thioether palladacycles from p-iodobenzaldehyde. These palladacycles serve as precursors for highly active catalysts in Heck and Suzuki reactions, showcasing the potential of modified iodobenzaldehydes in facilitating carbon-carbon bond-forming reactions (Rocaboy & Gladysz, 2003).

Spectroscopy and Structural Analysis

- Vibrational Spectroscopy Studies : Kumar et al. (2015) conducted XRD, FT-IR, Raman, and DFT studies on 3-iodobenzaldehyde to characterize its structure and investigate the effects of halogen substitution. Although not directly on 2,3,4-trifluoro-6-iodobenzaldehyde, this research provides insights into the structural and vibrational properties of halogenated benzaldehydes, which are crucial for understanding their chemical behavior (Kumar et al., 2015).

Material Science

- Fluorinated Polyaminal Networks for CO2 Adsorption : A study by Li, Zhang, & Wang (2016) focused on the synthesis of fluorinated microporous polyaminals using monaldehyde compounds, including 4-trifluoromethylbenzaldehyde. These materials showed significant improvements in CO2 adsorption capabilities due to their high surface areas and tailored pore sizes, indicating the potential utility of fluorinated benzaldehydes in creating efficient materials for gas adsorption and separation processes (Li, Zhang, & Wang, 2016).

Organic Chemistry

- Synthesis of Glycosylation Agents : Crich & Vinogradova (2007) explored the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides. The study highlighted the effect of fluorine substituents on glycosylation stereoselectivity, demonstrating the significance of fluorinated compounds in organic synthesis and the development of stereoselective agents (Crich & Vinogradova, 2007).

Propiedades

IUPAC Name |

2,3,4-trifluoro-6-iodobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEZWHOOZVFXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)C=O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-benzyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469496.png)

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)